molecular formula C14H11F4N3O2 B2891316 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 380559-15-9

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2891316
CAS No.: 380559-15-9
M. Wt: 329.255
InChI Key: FOEPEPMBSAXCJM-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (hereafter referred to as the target compound) is a fluorinated pyrazolo[1,5-a]pyrimidine derivative. Its structure features:

  • A tetrahydropyrazolo[1,5-a]pyrimidine core with partial saturation at positions 4,5,6,5.
  • A 4-fluorophenyl group at position 5, contributing electron-withdrawing effects.
  • A trifluoromethyl (CF₃) group at position 7, enhancing metabolic stability and lipophilicity.
  • A carboxylic acid moiety at position 2, enabling hydrogen bonding and ionic interactions.

Pyrazolo[1,5-a]pyrimidines are purine analogues with applications in medicinal chemistry, including kinase inhibition (e.g., Pim1 kinase) and receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-4,6,9,11,19H,5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPEPMBSAXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Reduction Approach

The most widely implemented method involves sequential condensation and reduction steps. Aminopyrazole precursors react with fluorinated diketones in acetic acid to form pyrazolopyrimidine intermediates, followed by sodium borohydride (NaBH₄) reduction to yield the tetrahydropyrimidine core. Critical parameters:

  • Solvent optimization : Acetic acid vs. ethanol comparisons show 18% yield improvement in acetic acid due to protonation effects
  • Temperature control : Maintaining 60-65°C during condensation prevents side-product formation
  • Reduction stereochemistry : NaBH₄ produces 5R,7S configuration exclusively versus racemic mixtures from catalytic hydrogenation

Representative reaction :
$$ \text{Aminopyrazole} + 1-(4\text{-fluorophenyl})-3,3,3\text{-trifluoropropane-1,2-dione} \xrightarrow{\text{AcOH, 65°C}} \text{Pyrazolopyrimidine intermediate} \xrightarrow{\text{NaBH}_4} \text{Tetrahydropyrimidine core} $$

One-Pot Multicomponent Synthesis

Recent advances demonstrate microwave-assisted one-pot synthesis achieving 72% yield through sequential:

  • Sonogashira coupling of 4-fluorophenylacetylene
  • Desilylation using tetrabutylammonium fluoride
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Key advantages:

  • Reaction time : 30 minutes vs. 12+ hours conventional methods
  • Trifluoromethyl compatibility : XPhos ligand enables successful coupling despite electron-withdrawing effects

Greener Synthesis Approaches

Mechanochemical grinding and solvent-free microwave techniques show promise for sustainable production:

Method Yield Time Purity
Mortar-pestle 82% 15 min 98.2%
Microwave 89% 5 min 99.1%
Conventional 67% 12 hr 97.4%

These methods eliminate toxic solvents while maintaining stereochemical integrity.

Functional Group Introduction and Modification

Trifluoromethyl Group Installation

Two predominant strategies emerge from literature analysis:

Pre-installation approach :

  • Uses pre-fluorinated diketones (e.g., 3,3,3-trifluoropropane-1,2-dione)
  • Advantages: Better regiocontrol, avoids late-stage fluorination

Post-assembly fluorination :

  • Silver-mediated radical trifluoromethylation
  • Limited by competing side reactions (12-18% yield loss)

Carboxylic Acid Group Introduction

Patent data reveals two reliable methods:

  • Cyanation-hydrolysis route :
    $$ \text{Bromopyrazolopyrimidine} \xrightarrow{\text{CuCN}} \text{Cyanide intermediate} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Carboxylic acid} $$
    Yield: 68-72%

  • Direct oxidation :
    $$ \text{CH}2\text{OH} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{COOH} $$
    Yield: 45-53%

Stereochemical Control and Resolution

The 5R,7S configuration demonstrates 50-fold greater biological activity than other stereoisomers. Effective resolution methods include:

  • Chiral HPLC : Uses amylose-based columns with hexane/isopropanol mobile phase
  • Diastereomeric crystallization : Forms salts with (1S)-(+)-10-camphorsulfonic acid
  • Enzymatic resolution : Pseudomonas cepacia lipase achieves 98% ee

Comparative resolution efficiency :

Method ee (%) Yield
Chiral HPLC 99.5 85%
Crystallization 97.2 78%
Enzymatic 98.0 82%

Analytical Characterization Benchmarks

Comprehensive spectroscopic profiles establish quality control parameters:

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45-7.38 (m, 2H, Ar-H)
  • δ 7.12-7.05 (m, 2H, Ar-H)
  • δ 4.72 (dd, J=12.4, 4.8 Hz, 1H, H-5)
  • δ 3.89 (m, 1H, H-7)

13C NMR :

  • 165.4 ppm (COOH)
  • 152.1 ppm (C=O)
  • 116.8 ppm (q, J=288 Hz, CF3)

HPLC purity : >99% (C18, 0.1% TFA/ACN)
Melting point : 214-216°C (dec.)

Industrial-Scale Production Considerations

Cost analysis per kilogram :

Component Cost ($) Contribution
4-fluorophenyl precursor 420 38%
Fluorination reagents 310 28%
Chiral resolution 220 20%
Waste disposal 150 14%

Process intensification strategies reduce costs by 22% through:

  • Continuous flow microwave reactors
  • Solvent recycling systems
  • Automated chiral chromatography

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Fluorine Impact: The 4-fluorophenyl group at C-5 enhances metabolic stability and target affinity compared to non-fluorinated analogues (e.g., 5-phenyl derivatives ).

Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves solubility (logS = -3.2) but reduces cell permeability compared to ester derivatives (logP = 3.5 for methyl ester ).

Biological Activity

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS# 675830-44-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁F₄N₃
  • Molecular Weight : 285.24 g/mol
  • Canonical SMILES : C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=C(C=C3)F

Biological Activity Overview

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and its potential as an anticancer agent. The following sections will detail these aspects.

Anticancer Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. A study published in MDPI highlights that compounds within this family can act as selective protein inhibitors and possess cytotoxic effects against various cancer cell lines .

  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways critical for cancer cell proliferation. Its structural features allow it to bind effectively to target proteins involved in tumor growth.

Enzymatic Inhibition

The compound has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both human and Plasmodium falciparum (the malaria-causing parasite). In vitro assays demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives could significantly inhibit DHODH activity .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified several pyrazole derivatives with potent DHODH inhibitory activity, suggesting potential for immunosuppressive applications .
MDPI Review (2021)Discussed the broad spectrum of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, including anticancer and antimicrobial properties .
PMC Article (2022)Highlighted the efficacy of novel pyrazolo compounds against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases .

Comparative Analysis of Pyrazolo Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

CompoundBiological ActivityIC50 (µM)References
Compound ADHODH Inhibitor2.3
Compound BAnticancer Agent8.0
Compound CAntimicrobial Activity19.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Multicomponent reactions (MCRs) are widely used for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. For example, combining β-keto esters, hydrazines, and aldehydes under reflux in ethanol or toluene yields the core structure. Key parameters include:

  • Temperature : 80–100°C for cyclization .
  • Catalyst : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
    • Data Table :
Synthetic RouteYield (%)Purity (%)Reference
MCR with ZnCl₂6895
One-pot cyclization5289

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

  • Methodology :

  • NMR : 1^1H and 19^19F NMR identify substituent positions. For example, the 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J=8.5J = 8.5 Hz), while the trifluoromethyl group appears as a singlet at δ -62 ppm in 19^19F NMR .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydropyrimidine ring (e.g., chair vs. boat conformation) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.1) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substitution reactions on the pyrazolo[1,5-a]pyrimidine core?

  • Methodology :

  • Electrophilic substitution : Electron-withdrawing groups (e.g., -CF₃) deactivate the C3 position, directing reactions to C5 or C6. Use directing groups (e.g., -COOH at C2) to control functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
    • Contradiction Analysis : Conflicting reports exist on the reactivity of the C7 position. Fluorophenyl groups may sterically hinder coupling reactions, necessitating microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

  • Methodology :

  • In vitro assays : Compare IC₅₀ values against kinase targets (e.g., EGFR, VEGFR2) using fluorinated vs. chlorinated analogs.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding affinity changes due to electronegativity differences between F and Cl .
    • Data Table :
SubstituentTarget (IC₅₀, nM)LogPSolubility (µg/mL)
4-FluorophenylEGFR: 12 ± 23.18.5
4-ChlorophenylEGFR: 28 ± 43.84.2

Q. What are the common pitfalls in interpreting stability data for this compound under physiological conditions?

  • Methodology :

  • Degradation studies : Monitor hydrolysis of the carboxylic acid group at pH 7.4 (PBS buffer, 37°C) via HPLC. The trifluoromethyl group enhances stability (t₁/₂ > 24 hrs) compared to non-fluorinated analogs .
  • Light sensitivity : UV-Vis spectroscopy reveals decomposition under UV light (λ = 254 nm) due to cleavage of the pyrimidine ring .

Data Contradiction Analysis

Q. Why do NMR spectra of analogs with trifluoromethyl groups show variability in chemical shift values?

  • Resolution : Trifluoromethyl (-CF₃) groups exhibit dynamic rotational barriers, causing splitting in 19^19F NMR at low temperatures (-40°C). At 25°C, signals coalesce into singlets, leading to misinterpretation of purity .
  • Mitigation : Use variable-temperature NMR or 13^13C-19^19F coupling constants (e.g., 2JCF^2J_{CF} = 32 Hz) to confirm substituent orientation .

Experimental Design Recommendations

Q. How to optimize reaction scalability for gram-scale synthesis?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time (< 10 mins) and temperature gradients .
  • Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted hydrazine precursors, improving yield by 15% .

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